Cas no 84282-40-6 (1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine)

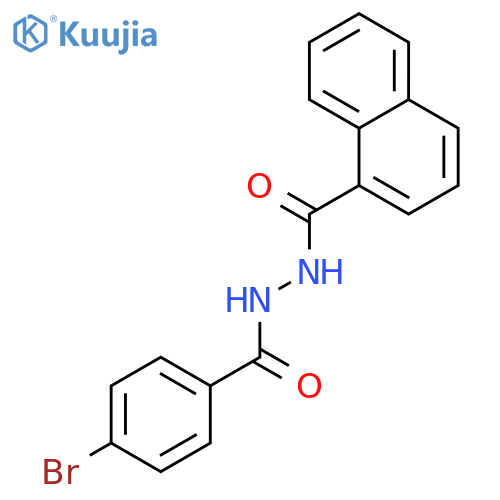

84282-40-6 structure

商品名:1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine

1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenecarboxylicacid, 2-(4-bromobenzoyl)hydrazide

- 2'-(4-bromobenzoyl)-1-naphthohydrazide

- N'-(4-bromobenzoyl)naphthalene-1-carbohydrazide

- CHEMBL1712186

- DTXSID10233241

- NSC-88172

- EINECS 282-685-8

- MLS002694813

- NS00038488

- 1-(4-BROMOBENZOYL)-2-(1-NAPHTHOYL)HYDRAZINE

- 84282-40-6

- HMS3085I18

- SMR001560732

- NSC 88172

- NSC88172

- 1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine

-

- インチ: InChI=1S/C18H13BrN2O2/c19-14-10-8-13(9-11-14)17(22)20-21-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,20,22)(H,21,23)

- InChIKey: PXVSILKUOOKWFV-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)Br

計算された属性

- せいみつぶんしりょう: 368.016

- どういたいしつりょう: 368.016

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 58.2Ų

じっけんとくせい

- 密度みつど: 1.486

- ふってん: 618.1°C at 760 mmHg

- フラッシュポイント: 327.6°C

- 屈折率: 1.681

1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B808013-25g |

1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine |

84282-40-6 | 25g |

$ 230.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594326-25g |

N'-(4-bromobenzoyl)-1-naphthohydrazide |

84282-40-6 | 98% | 25g |

¥695.00 | 2024-07-28 | |

| TRC | B808013-5g |

1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine |

84282-40-6 | 5g |

$ 70.00 | 2022-06-06 | ||

| TRC | B808013-2.5g |

1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine |

84282-40-6 | 2.5g |

$ 50.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594326-100g |

N'-(4-bromobenzoyl)-1-naphthohydrazide |

84282-40-6 | 98% | 100g |

¥2520.00 | 2024-07-28 |

1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

84282-40-6 (1-(4-Bromobenzoyl)-2-(1-naphthoyl)hydrazine) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量